molecular formula C8H7FO3 B050020 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone CAS No. 117902-14-4

1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone

Cat. No.: B050020
CAS No.: 117902-14-4
M. Wt: 170.14 g/mol
InChI Key: YFRRHNKVHQCDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone is a hydroxyacetophenone derivative characterized by a fluoro substituent at the 3-position and hydroxyl groups at the 2- and 6-positions of the aromatic ring. Its molecular formula is C₈H₇FO₃, with a molecular weight of 170.13 g/mol . This compound belongs to a broader class of hydroxyacetophenones, which are studied for their diverse applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

117902-14-4

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

1-(3-fluoro-2,6-dihydroxyphenyl)ethanone

InChI

InChI=1S/C8H7FO3/c1-4(10)7-6(11)3-2-5(9)8(7)12/h2-3,11-12H,1H3

InChI Key

YFRRHNKVHQCDQJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1O)F)O

Canonical SMILES

CC(=O)C1=C(C=CC(=C1O)F)O

Synonyms

Ethanone, 1-(3-fluoro-2,6-dihydroxyphenyl)-

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Hydroxyacetophenones with variations in halogenation, hydroxylation, and alkyl/aryl substitution patterns are compared below. Key differences influence their physicochemical properties and bioactivity.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Substituents Key Features
1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone C₈H₇FO₃ 170.13 3-F, 2,6-OH Prototype compound; polar due to hydroxyl groups .
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone C₈H₆F₂O₂ 172.13 3,5-F, 2-OH Increased lipophilicity from dual fluorine substitution .
1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone C₁₁H₁₃ClO₃ 228.68 3-Cl, 2,6-OH, 5-propyl Bulky propyl group enhances steric hindrance .
1-(2,6-Dihydroxy-4-pentylphenyl)ethanone C₁₃H₁₈O₃ 222.28 4-pentyl, 2,6-OH Long alkyl chain increases hydrophobicity .
1-(3-Fluoro-6-hydroxy-2-methoxyphenyl)ethanone C₉H₉FO₃ 184.16 3-F, 6-OH, 2-OCH₃ Methoxy group reduces acidity compared to hydroxyl .

Physicochemical Properties

  • Polarity and Solubility: The presence of hydroxyl groups in this compound enhances water solubility compared to methoxy- or alkyl-substituted analogues (e.g., 1-(3-Fluoro-6-hydroxy-2-methoxyphenyl)ethanone) .
  • Melting Points: Alkyl chain elongation (e.g., pentyl in C₁₃H₁₈O₃) lowers melting points due to reduced crystallinity, as seen in compounds like 1-(2,6-Dihydroxy-4-pentylphenyl)ethanone (46–47°C) .

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